molecular formula C26H21FN2O3S B301380 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

カタログ番号 B301380
分子量: 460.5 g/mol
InChIキー: ONQOYZNLSXJILI-QRVIBDJDSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one, also known as FMBI, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential as an anticancer agent.

作用機序

The mechanism of action of 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one also induces the activation of caspases, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. In addition, 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to exhibit good stability in biological fluids, suggesting its potential for in vivo applications.

実験室実験の利点と制限

One advantage of 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is its potent anticancer activity against a wide range of cancer cell lines. However, its synthesis method is complex and requires multiple steps, which can be a limitation for lab experiments.

将来の方向性

For 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one research include the optimization of its synthesis method to improve yield and reduce complexity. In addition, further studies are needed to investigate its in vivo efficacy and potential for clinical applications. Other potential directions for 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one research include the development of 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives with improved pharmacological properties and the investigation of its potential as a radiosensitizer in cancer therapy.
Conclusion:
In conclusion, 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a novel compound with potent anticancer activity and minimal toxicity in normal cells. Its mechanism of action involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. While its synthesis method is complex, 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has potential for further development as a selective anticancer agent. Future research directions include optimization of its synthesis method, investigation of its in vivo efficacy, and development of 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives with improved pharmacological properties.

合成法

The synthesis of 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the reaction of 2-aminothiazole with 4-(4-fluorobenzyl)oxy-3-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with 7,8-dimethyl-1,3-dihydro-2H-benzo[d]imidazole-2-one in the presence of acetic anhydride and triethylamine. The final product is obtained after purification through column chromatography.

科学的研究の応用

2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer cells. In addition, 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis in cancer cells.

特性

製品名

2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

分子式

C26H21FN2O3S

分子量

460.5 g/mol

IUPAC名

(2Z)-2-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C26H21FN2O3S/c1-15-4-10-20-24(16(15)2)28-26-29(20)25(30)23(33-26)13-18-7-11-21(22(12-18)31-3)32-14-17-5-8-19(27)9-6-17/h4-13H,14H2,1-3H3/b23-13-

InChIキー

ONQOYZNLSXJILI-QRVIBDJDSA-N

異性体SMILES

CC1=C(C2=C(C=C1)N3C(=O)/C(=C/C4=CC(=C(C=C4)OCC5=CC=C(C=C5)F)OC)/SC3=N2)C

SMILES

CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC=C(C=C5)F)OC)SC3=N2)C

正規SMILES

CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC=C(C=C5)F)OC)SC3=N2)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。